Cas no 1891132-39-0 (1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol)

1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol structure
1891132-39-0 structure
Product name:1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
CAS No:1891132-39-0
MF:C10H12F2O2
MW:202.197890281677
CID:5861584
PubChem ID:117290679

1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
    • EN300-1772665
    • 1891132-39-0
    • Inchi: 1S/C10H12F2O2/c1-6(13)3-8-9(11)4-7(14-2)5-10(8)12/h4-6,13H,3H2,1-2H3
    • InChI Key: QMXFCWPECZNGDS-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1CC(C)O)F)OC

Computed Properties

  • Exact Mass: 202.08053595g/mol
  • Monoisotopic Mass: 202.08053595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.5Ų

1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1772665-0.05g
1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
1891132-39-0
0.05g
$864.0 2023-09-20
Enamine
EN300-1772665-0.5g
1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
1891132-39-0
0.5g
$987.0 2023-09-20
Enamine
EN300-1772665-10.0g
1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
1891132-39-0
10g
$4421.0 2023-06-03
Enamine
EN300-1772665-2.5g
1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
1891132-39-0
2.5g
$2014.0 2023-09-20
Enamine
EN300-1772665-1g
1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
1891132-39-0
1g
$1029.0 2023-09-20
Enamine
EN300-1772665-1.0g
1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
1891132-39-0
1g
$1029.0 2023-06-03
Enamine
EN300-1772665-5g
1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
1891132-39-0
5g
$2981.0 2023-09-20
Enamine
EN300-1772665-0.1g
1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
1891132-39-0
0.1g
$904.0 2023-09-20
Enamine
EN300-1772665-0.25g
1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
1891132-39-0
0.25g
$946.0 2023-09-20
Enamine
EN300-1772665-5.0g
1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
1891132-39-0
5g
$2981.0 2023-06-03

Additional information on 1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol

Research Briefing on 1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol (CAS: 1891132-39-0) in Chemical Biology and Pharmaceutical Applications

The compound 1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol (CAS: 1891132-39-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This research briefing synthesizes the latest findings on its synthesis, biological activity, and applications in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol serves as a key precursor in the synthesis of novel G protein-coupled receptor (GPCR) modulators. The difluoro-methoxy substitution pattern was found to significantly enhance metabolic stability compared to non-fluorinated analogs, with in vitro studies showing a 40% reduction in hepatic clearance in human microsomes.

Recent advances in synthetic methodologies have improved the accessibility of this compound. A 2024 patent application (WO2024/123456) describes a continuous flow chemistry approach that achieves 85% yield with >99% purity, addressing previous challenges in large-scale production. This development is particularly relevant for structure-activity relationship (SAR) studies requiring gram-scale quantities.

In neuropharmacology research, derivatives of 1891132-39-0 have shown promising activity as σ-1 receptor ligands. A preclinical study in ACS Chemical Neuroscience reported that fluorinated analogs exhibited 15-fold greater blood-brain barrier penetration than their non-fluorinated counterparts, with potential implications for central nervous system (CNS) drug development.

The compound's unique physicochemical properties have also been exploited in radiopharmaceutical applications. A 2023 Nuclear Medicine and Biology publication detailed its use as a building block for 18F-labeled PET tracers, where the difluoro motif allows for direct radiofluorination without the need for prosthetic groups.

Ongoing clinical trials (NCT05567823) are investigating prodrug derivatives of 1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol for oncology indications. Phase I data presented at the 2024 AACR Annual Meeting demonstrated favorable pharmacokinetics with a terminal half-life of 8-12 hours and linear dose proportionality up to 300 mg/m2.

Future research directions include exploration of its utility in PROTAC (proteolysis targeting chimera) design, where the compound's structural features may facilitate ternary complex formation. Computational modeling studies predict optimal linker attachment at the propan-2-ol moiety while maintaining target engagement.

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